molecular formula C11H11F2N3 B1431067 4,5-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole CAS No. 1515969-71-7

4,5-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole

Cat. No. B1431067
CAS RN: 1515969-71-7
M. Wt: 223.22 g/mol
InChI Key: HDRRQVHGYGGHHA-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole, also known as DFBP, is an organic compound with a wide range of applications in the scientific research community. It is a heterocyclic compound composed of a pyrrolidine ring and a benzimidazole ring, and is known for its unique structural features. It has been found to have a number of interesting properties, such as high solubility in water and a wide range of pH stability. In recent years, DFBP has been used in a variety of scientific research applications, ranging from drug development to biotechnology.

Scientific Research Applications

Antimicrobial Activity

Researchers have synthesized novel series of benzimidazole derivatives, including structures similar to 4,5-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole, showing significant in-vitro antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. These compounds' ability to act against drug-resistant pathogens highlights their potential as new antimicrobial agents (Mallemula, Sanghai, Himabindu, & Chakravarthy, 2015).

Cancer Research

In the realm of cancer research, specific benzimidazole derivatives have demonstrated considerable antiproliferative activity on selected human cancer cell lines, including prostate, lung, cervical, and breast cancer cells. Certain compounds among these derivatives effectively inhibit microtubule assembly formation, indicating their potential as cancer therapeutics (Mullagiri, Nayak, Sunkari, Mani, Guggilapu, Nagaraju, Alarifi, & Kamal, 2018).

Material Science

Benzimidazole compounds have been used in the synthesis of covalent organic frameworks (COFs) from chiral building blocks, demonstrating a facile strategy for constructing chiral-functionalized COFs. These frameworks show promise as heterogeneous organocatalysts due to their structural robustness and high activity, expanding the application of benzimidazole derivatives into the field of catalysis and material design (Xu, Ding, An, Wu, & Wang, 2016).

Synthetic Chemistry

The versatile chemistry of benzimidazole derivatives facilitates the creation of novel compounds with potential applications in various domains. For instance, the development of novel spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via 1,3-dipolar cycloaddition reaction showcases the synthetic utility of these compounds. Such derivatives could have implications in the development of new pharmaceuticals or as intermediates in organic synthesis (Poomathi, Mayakrishnan, Muralidharan, & Perumal, 2015).

properties

IUPAC Name

4,5-difluoro-2-pyrrolidin-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3/c12-6-3-4-7-10(9(6)13)16-11(15-7)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRRQVHGYGGHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=C(N2)C=CC(=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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